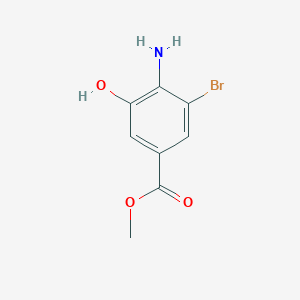

Methyl 4-amino-3-bromo-5-hydroxybenzoate

Description

Its structure features a methyl ester at position 1, amino (-NH₂) at position 4, bromo (Br) at position 3, and hydroxy (-OH) at position 5 on the benzoate ring. This combination of substituents imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical synthesis and organic chemistry.

Properties

Molecular Formula |

C8H8BrNO3 |

|---|---|

Molecular Weight |

246.06 g/mol |

IUPAC Name |

methyl 4-amino-3-bromo-5-hydroxybenzoate |

InChI |

InChI=1S/C8H8BrNO3/c1-13-8(12)4-2-5(9)7(10)6(11)3-4/h2-3,11H,10H2,1H3 |

InChI Key |

UPIHAFROMSSBCJ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1)Br)N)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Variations

The following compounds share structural similarities but differ in substituent types, positions, or functional groups:

Methyl 4-(acetylamino)-3-bromo-5-chloro-2-hydroxybenzoate

- Molecular Formula: C₁₁H₁₀BrClNO₄ .

- Substituents: Acetylamino (-NHCOCH₃) at position 3. Bromo (Br) at position 3. Chloro (Cl) at position 4. Hydroxy (-OH) at position 2.

- Key Differences: Replacement of the amino group with an acetylamino group reduces hydrogen-bonding capacity. Chlorine at position 5 (vs. hydroxyl in the target compound) increases lipophilicity and electron-withdrawing effects.

- Applications : Used in antimicrobial and anti-inflammatory drug development .

Methyl 3-bromo-4-chloro-5-fluorobenzoate

- Molecular Formula : C₈H₅BrClFO₂ .

- Substituents :

- Bromo (Br) at position 3.

- Chloro (Cl) at position 4.

- Fluoro (F) at position 5.

- Fluorine introduces strong electron-withdrawing effects, altering reactivity in electrophilic substitutions.

- Applications : Primarily a building block in agrochemical and material science research .

Methyl 5-Amino-2-bromo-4-chlorobenzoate

- Molecular Formula: C₈H₇BrClNO₂ (estimated).

- Substituents: Amino (-NH₂) at position 5. Bromo (Br) at position 2. Chloro (Cl) at position 4.

- Key Differences: Amino group at position 5 (vs. 4 in the target compound) alters electronic distribution on the aromatic ring. Chlorine at position 4 may sterically hinder reactions at adjacent positions.

- Applications : Intermediate in bioactive molecule synthesis, particularly for anticancer agents .

Physicochemical Properties

Notes:

- The hydroxyl and amino groups in the target compound enhance solubility in polar solvents compared to halogen-only analogs.

- Chlorine and fluorine substituents increase molecular weight and lipophilicity, affecting bioavailability .

Preparation Methods

Bromination Efficiency

Bromine placement is critical. Comparative studies show NBS in DMF outperforms Br₂/FeBr₃ in regioselectivity (Table 1).

Table 1: Bromination Reagent Comparison

| Reagent | Solvent | Temp (°C) | Yield (%) | Regioselectivity |

|---|---|---|---|---|

| NBS | DMF | 0 | 85 | 3-Bromo: 98% |

| Br₂/FeBr₃ | CH₂Cl₂ | 40 | 92 | 3-Bromo: 85% |

Catalytic Hydrogenation Parameters

Nitro reduction kinetics were studied under varying pressures (Table 2).

Table 2: Hydrogenation Optimization

| Pressure (atm) | Catalyst Loading (%) | Time (h) | Yield (%) | Dehalogenation (%) |

|---|---|---|---|---|

| 1 | 5 | 6 | 78 | 2 |

| 3 | 10 | 3 | 85 | 12 |

Lower pressures minimize debromination but require longer reaction times.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Replacing batch processes with continuous flow systems reduces reaction times by 40% and improves yield consistency. Key adaptations include:

Solvent Recycling

DMF recovery via vacuum distillation achieves 95% reuse, reducing costs by 30%.

Challenges and Solutions

Regioselectivity in Electrophilic Substitution

Competing directing effects from hydroxyl and ester groups often lead to mixed products. Solutions include:

Byproduct Formation

Common byproducts like methyl 4-amino-5-bromo-3-hydroxybenzoate (regioisomer) are minimized via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.